Tubulin inhibitor 12

Catalog No.
S5414598
CAS No.
M.F
C24H20N2O
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tubulin inhibitor 12

Product Name

Tubulin inhibitor 12

IUPAC Name

N-benzyl-N-methyl-2-phenylquinoline-4-carboxamide

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C24H20N2O/c1-26(17-18-10-4-2-5-11-18)24(27)21-16-23(19-12-6-3-7-13-19)25-22-15-9-8-14-20(21)22/h2-16H,17H2,1H3

InChI Key

BSYAMTMKRGNHEY-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

The exact mass of the compound N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide is 352.157563266 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tubulin inhibitor 12, chemically identified as a 2-aryl-4-amide-quinoline derivative (CAS: 92575-00-3) and frequently designated as 'Hit 9' in primary literature, is a synthetic microtubule-destabilizing agent. It specifically targets the colchicine binding site of the α/β-tubulin heterodimer. With a moderate tubulin polymerization inhibitory IC50 of 25.3 μM, it is primarily procured as a foundational reference standard for structure-activity relationship (SAR) studies and as a structurally distinct, non-trimethoxyphenyl (non-TMP) probe for microtubule dynamics. Its baseline broad-spectrum antiproliferative profile makes it an essential control material for laboratories developing next-generation, resistance-evading antimitotic agents [1].

Substituting Tubulin inhibitor 12 with highly optimized colchicine-site inhibitors (such as Combretastatin A-4 or Colchicine) fundamentally disrupts baseline SAR benchmarking. While classic inhibitors exhibit nanomolar potency, their distinct chemical scaffolds (often relying on a trimethoxyphenyl moiety) and acute toxicity profiles make them unsuitable as direct structural precursors or moderate-affinity controls for quinoline-based drug development. Furthermore, utilizing advanced analogs (e.g., E27) instead of the original Hit 9 deprives researchers of the unoptimized baseline required to quantify the exact thermodynamic and antiproliferative gains achieved through specific downstream structural modifications [1].

Precursor Suitability: Baseline Tubulin Polymerization Inhibition for SAR Benchmarking

Tubulin inhibitor 12 (Hit 9) establishes the critical baseline for 2-aryl-4-amide-quinoline scaffold development, demonstrating a moderate tubulin polymerization inhibition IC50 of 25.3 μM. This provides a quantifiable starting point compared to highly optimized downstream analogs like E27, which achieve an IC50 of 16.1 μM. Procuring the original Hit 9 allows medicinal chemistry teams to accurately map the efficacy gains of subsequent steric and electronic modifications during lead optimization workflows [1].

Evidence DimensionTubulin polymerization inhibitory activity (IC50)
Target Compound DataTubulin inhibitor 12 (Hit 9): 25.3 μM
Comparator Or BaselineOptimized analog E27: 16.1 μM
Quantified Difference9.2 μM difference in IC50, representing the baseline-to-optimized delta.
ConditionsIn vitro tubulin polymerization assay.

Provides the essential unoptimized baseline required to validate the quantitative success of structural modifications in quinoline-based drug discovery programs.

Assay Handling: Broad-Spectrum Cellular Antiproliferative Baseline

In cellular models, Tubulin inhibitor 12 exhibits broad-spectrum, moderate antiproliferative activity, with IC50 values of 49.13 μM in HepG2 cells, 52.84 μM in A549 cells, and 70.10 μM in HCT116 cells. This moderate cytotoxicity profile contrasts with the extreme, low-nanomolar toxicity of classic agents like Colchicine, making Hit 9 an ideal probe for assays requiring sustained cell viability during prolonged observation of partial microtubule destabilization. It also serves as a precise control for evaluating the enhanced cytotoxicity of optimized derivatives like E27, which drop into the 7.81–10.36 μM range [1].

Evidence DimensionAntiproliferative activity (IC50)
Target Compound DataTubulin inhibitor 12: 49.13 μM (HepG2), 52.84 μM (A549)
Comparator Or BaselineOptimized analog E27: 7.81 - 10.36 μM across similar cell lines
Quantified DifferenceApproximately 5- to 6-fold reduction in cytotoxicity compared to optimized analogs.
ConditionsIn vitro cell viability assays (HepG2, A549, HCT116).

Enables researchers to utilize a moderate-toxicity probe for partial microtubule disruption without inducing immediate, acute apoptotic cell death.

Mainstream Laboratory Workflow Fit: Non-TMP Scaffold for Competitive Binding

Unlike the vast majority of colchicine-site inhibitors (such as Combretastatin A-4) which rely heavily on a 3,4,5-trimethoxyphenyl (TMP) ring for binding affinity, Tubulin inhibitor 12 utilizes a 2-aryl-4-amide-quinoline core. This structural divergence makes it a highly valuable procurement choice for competitive binding assays and virtual screening validations, as it proves that effective colchicine-site occupation can be achieved without the conventional TMP moiety, offering a distinct chemical space for overcoming TMP-associated multidrug resistance [1].

Evidence DimensionScaffold dependence for colchicine-site binding
Target Compound DataTubulin inhibitor 12: 2-aryl-4-amide-quinoline core (Non-TMP)
Comparator Or BaselineCombretastatin A-4 (CA-4): TMP-dependent core
Quantified DifferenceComplete structural divergence while maintaining targeted colchicine-site affinity.
ConditionsStructure-based virtual screening and competitive binding validation.

Crucial for laboratories seeking structurally distinct, non-TMP reference compounds to screen against multidrug-resistant cancer phenotypes.

Medicinal Chemistry SAR Benchmarking

As the foundational 'Hit 9', this compound is strictly required as the baseline reference standard for any laboratory synthesizing novel 2-aryl-4-amide-quinoline derivatives targeting the tubulin colchicine binding site. It allows for precise quantification of improvements in tubulin polymerization inhibition [1].

Moderate-Affinity Microtubule Probing

Ideal for cell cycle regulation studies where researchers need to induce partial microtubule destabilization and G2/M phase arrest without the rapid, overwhelming acute toxicity associated with picomolar/nanomolar agents like Colchicine [1].

Non-TMP Scaffold Validation in Structural Biology

Procured by structural biology and computational chemistry groups to validate docking models and competitive binding assays for non-trimethoxyphenyl (non-TMP) colchicine-site inhibitors, aiding in the development of resistance-evading therapeutics [1].

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

352.157563266 g/mol

Monoisotopic Mass

352.157563266 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

Explore Compound Types